![molecular formula C6H8ClF3N2S B2598446 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1281872-51-2](/img/structure/B2598446.png)
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride” contains a trifluoromethyl group (-CF3), a thiazole ring, and an ethan-1-amine group. The trifluoromethyl group is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules . The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom, which is a common structure in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally stable under a variety of conditions, but can undergo reactions with certain reagents . The thiazole ring can participate in a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility. The thiazole ring could contribute to the compound’s aromaticity and stability .Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulation Studies
Research into thiazole derivatives, including studies on their corrosion inhibition performances for metals like iron, utilizes quantum chemical parameters and molecular dynamics simulations. This approach helps predict the efficiency of such compounds in protecting metals against corrosion, indicating their potential application in materials science and engineering (Kaya et al., 2016).
Antibacterial Activity of Thiazole Derivatives
Another study focused on the synthesis of novel thiazole derivatives and evaluating their antibacterial activity. This research underscores the importance of thiazole compounds in developing new antibacterial agents, suggesting potential applications in pharmaceuticals and medicine (Prasad, 2021).
Antioxidant Activity and Eco-friendly Synthesis
Thiazole derivatives have also been synthesized using eco-friendly methods, with some compounds exhibiting significant antioxidant activities. This suggests their potential application in creating pharmaceuticals aimed at mitigating oxidative stress-related diseases (Bonacorso et al., 2016).
Fluorinated Purines and Thiapurines Synthesis
The synthesis of fluorinated purines and thiapurines, involving thiazole derivatives, highlights the application of such compounds in creating molecules with potential therapeutic properties, especially in the context of nucleic acid targeting drugs (Iaroshenko et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2S.ClH/c7-6(8,9)4-3-12-5(11-4)1-2-10;/h3H,1-2,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPNVVDCRSSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

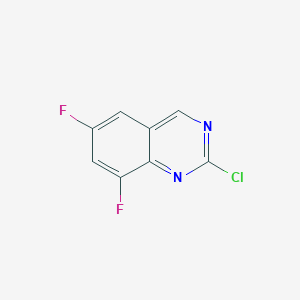
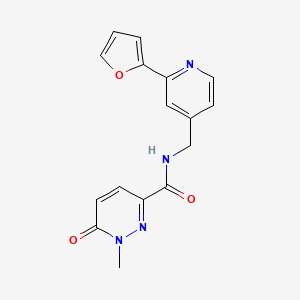
![6-(2-hydroxyethyl)-5-methyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2598366.png)
methanone](/img/structure/B2598367.png)
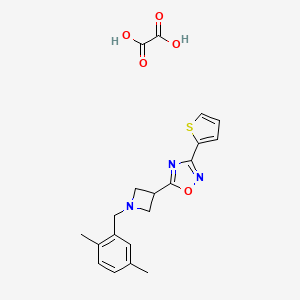
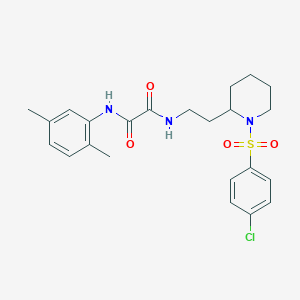
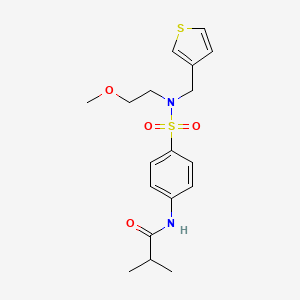
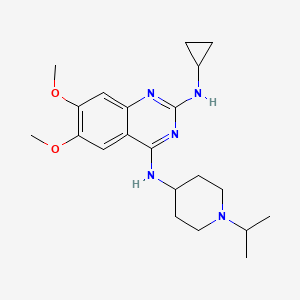
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methoxybenzamide](/img/structure/B2598377.png)

![2,4-dimethoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2598380.png)
![Methyl 2-({[5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2598383.png)
![Ethyl 6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2598384.png)
![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)